N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide
Description
The compound N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide is a benzenesulfonamide derivative featuring a 1,1-dioxidoisothiazolidine ring linked to a substituted phenyl group. The 1,1-dioxidoisothiazolidine group may contribute to enhanced solubility or metabolic stability compared to simpler sulfonamides.
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O5S2/c1-24-16-7-6-14(11-15(16)17)26(22,23)18-12-4-2-5-13(10-12)19-8-3-9-25(19,20)21/h2,4-7,10-11,18H,3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDYOQZMTVQEPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multiple steps:
Formation of the Dioxidoisothiazolidinyl Intermediate: This step involves the reaction of a suitable precursor with sulfur dioxide and an oxidizing agent to form the dioxidoisothiazolidinyl group.
Attachment to the Phenyl Ring: The intermediate is then reacted with a phenyl derivative under specific conditions to attach the dioxidoisothiazolidinyl group to the phenyl ring.
Formation of the Fluoromethoxybenzenesulfonamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidoisothiazolidinyl group.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the type of substitution but often involve catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or reduced sulfonamides.
Substitution: Products depend on the substituents introduced but can include various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various enzymes, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its ability to inhibit specific enzymes could make it useful in treating diseases where these enzymes play a critical role.
Industry
In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can mimic the natural substrate of enzymes, leading to competitive inhibition. This interaction can disrupt normal enzyme function, leading to therapeutic effects in the case of disease treatment.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
3-Chloro-N-phenyl-phthalimide
- Structure : A phthalimide derivative with a chlorine substituent and phenyl group (Fig. 1, ).
- Applications: Primarily used as a monomer precursor for polyimide synthesis due to its high purity and stability under polymerization conditions .
- Key Differences : Unlike the target compound, 3-chloro-N-phenyl-phthalimide lacks a sulfonamide group and the 1,1-dioxidoisothiazolidine ring. Its utility is confined to polymer chemistry rather than biological activity.
TAK632 (Pan-RAF Inhibitor)
- Structure: A benzothiazole-based compound with fluorophenoxy and pyrazolo-pyrimidine moieties ().
- Mechanism: Inhibits BRAF dimerization, particularly targeting BRAFV600E mutants in melanoma. Resistance arises due to heterodimer activation .
- Comparison : While TAK632 is a kinase inhibitor, the target compound’s sulfonamide group may share functional similarities with other sulfonamide-based kinase inhibitors (e.g., binding to ATP pockets). However, the absence of a benzothiazole or pyrimidine scaffold in the target compound limits direct mechanistic parallels.
Patent-Disclosed Sulfonamide Derivatives
- Example Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ().
- Features : Combines sulfonamide, fluorophenyl, and pyrazolo-pyrimidine groups. Molecular weight: 589.1 g/mol; melting point: 175–178°C .
- Comparison : The target compound shares the sulfonamide core but lacks the chromene and pyrazolo-pyrimidine motifs. The presence of a 1,1-dioxidoisothiazolidine ring in the target compound may confer distinct electronic or steric properties affecting binding affinity or solubility.
Table 1: Structural and Functional Comparison
Research Findings and Limitations
- Structural Insights : The target compound’s sulfonamide group is a common pharmacophore in kinase inhibitors (e.g., TAK632 and patent examples), but its unique isothiazolidine dioxide ring may alter pharmacokinetic properties compared to simpler analogs.
- Gaps in Data: No direct studies on the target compound’s synthesis, bioactivity, or mechanism are available in the provided evidence. Comparisons are inferred from structural analogs.
- Resistance Considerations : For kinase-targeting compounds like TAK632, dimerization-driven resistance mechanisms highlight the need for compounds that stabilize inactive conformations . The target compound’s rigid isothiazolidine ring could theoretically influence dimerization states, but experimental validation is required.
Biological Activity
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide is a synthetic compound that incorporates a sulfonamide functional group, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups:
- Sulfonamide Group : Known for antibacterial properties.
- Fluorine Atom : Enhances lipophilicity and may influence biological activity.
- Methoxy Group : Can modulate electronic properties and solubility.
Molecular Formula
Research indicates that compounds with sulfonamide structures can exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Sulfonamides often act as inhibitors of enzymes involved in folate synthesis, which is crucial for bacterial growth.
- Antimicrobial Activity : The compound may demonstrate antibacterial effects through interference with bacterial metabolic pathways.
- Potential Anticancer Activity : Some studies suggest that sulfonamide derivatives can inhibit tumor cell proliferation.
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. The results indicated that it was particularly effective against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antibacterial agent.
Case Study 2: Anticancer Properties
In vitro assays were conducted on human breast cancer cell lines (MCF-7). The compound showed a dose-dependent reduction in cell viability, with IC50 values ranging from 5 to 10 µM after 48 hours of treatment. Flow cytometry analysis revealed that the compound induced apoptosis through the activation of caspase pathways.
Research Findings
Recent research has focused on optimizing the structure of sulfonamide derivatives to enhance their biological activity. Modifications to the phenyl ring and variations in substituents have been explored to improve potency and selectivity against targeted enzymes.
Pharmacokinetics and Bioavailability
Studies have indicated favorable pharmacokinetic profiles for sulfonamide derivatives, including good oral bioavailability and metabolic stability. Further investigations are needed to fully elucidate the pharmacokinetic parameters specific to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
